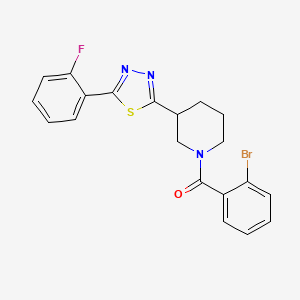

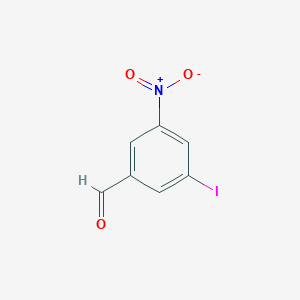

![molecular formula C21H19F6N3O4 B2441137 2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338748-62-2](/img/structure/B2441137.png)

2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the piperazine ring might undergo reactions with acids or bases, and the nitro group could be reduced to an amine .Scientific Research Applications

Crystal Structure Analysis :

- The crystal structures of four trifluoromethylnitrobenzene analogues, including ethyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate and ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, were determined, focusing on their conformations and packing arrangements (Lynch & Mcclenaghan, 2004).

Chemical Synthesis and Properties :

- Research on the synthesis of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives has been conducted, focusing on their antibacterial activities against various bacterial strains (Desai & Chikhalia, 2005).

Pharmacological Effects :

- The compound's analogs have been studied for their analgesic and antiinflammatory activities in animal models, revealing some derivatives to have significant analgesic properties (Köksal et al., 2007).

Molecular Mechanisms in Cancer Therapy :

- A study of a trifluoromethyl benzopyran analog linked to a 4-(trifluoromethyl)phenyl piperazin moiety investigated its effects on cervical cancer cells, showing significant cytotoxic effects through DNA damage and apoptosis (Zhang et al., 2013).

Novel Insecticides Design :

- 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) and its derivatives were evaluated for their potential as novel insecticides with growth-inhibiting activities against armyworm, highlighting the use of PAPP as a lead compound in insecticide development (Cai et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl group, for example, is often used in pharmaceuticals to improve stability and lipophilicity .

properties

IUPAC Name |

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F6N3O4/c22-20(23,24)15-3-1-2-14(12-15)19(31)34-11-10-28-6-8-29(9-7-28)17-5-4-16(21(25,26)27)13-18(17)30(32)33/h1-5,12-13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSWZHCYKKDDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F6N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

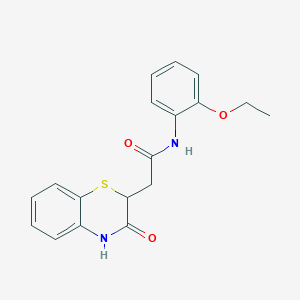

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2441054.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2441057.png)

![(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2441058.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2441060.png)

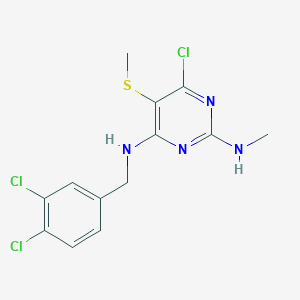

![(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B2441065.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine](/img/structure/B2441067.png)

![5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole](/img/structure/B2441072.png)